

Sulfatroxazole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfatroxazole-d4

Cat. No.: B12422461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Sulfatroxazole-d4**, a deuterated analog of the sulfonamide antibiotic sulfamethoxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical studies involving this compound.

Core Chemical Properties

Sulfatroxazole-d4, also known as Sulfamethoxazole-d4, is a stable isotope-labeled version of sulfamethoxazole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical and Physical Properties of Sulfatroxazole-d4

Property	Value	Source
IUPAC Name	4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide	PubChem
Molecular Formula	C ₁₀ H ₇ D ₄ N ₃ O ₃ S	ChemWhat
Molecular Weight	257.30 g/mol	Selleck Chemicals, PubChem
CAS Number	1020719-86-1	ChemicalBook, PubChem
Canonical SMILES	<chem>C1=C(C(=C(C(=C1N)[2H]))S(=O)(=O)NC2=NOC(=C2)C)[2H]</chem>	ChemWhat
Appearance	White to off-white solid (presumed)	General chemical knowledge
Melting Point	No data available	ChemWhat
Boiling Point	No data available	ChemWhat
Solubility	No data available	ChemWhat

Table 2: Comparative Properties of Sulfamethoxazole (Non-deuterated)

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₃ S	PubChem
Molecular Weight	253.28 g/mol	PubChem
CAS Number	723-46-6	ChemicalBook
Melting Point	167 °C (333 °F)	PubChem
Solubility	Practically insoluble in water, freely soluble in acetone, sparingly soluble in ethanol (96 per cent). It dissolves in dilute solutions of sodium hydroxide and in dilute acids.	ChemicalBook

Mechanism of Action: Inhibition of Folate Synthesis

Sulfamethoxazole, and by extension **Sulfatroxazole-d4**, is a bacteriostatic antibiotic that functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).^{[1][2][3][4]} This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), in bacteria.^[1] THF is an essential cofactor in the biosynthesis of nucleic acids (purines and thymidine) and amino acids. By blocking this pathway, sulfamethoxazole halts bacterial growth and replication.

Mammalian cells are not affected by sulfamethoxazole because they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity makes sulfonamides effective antibacterial agents.



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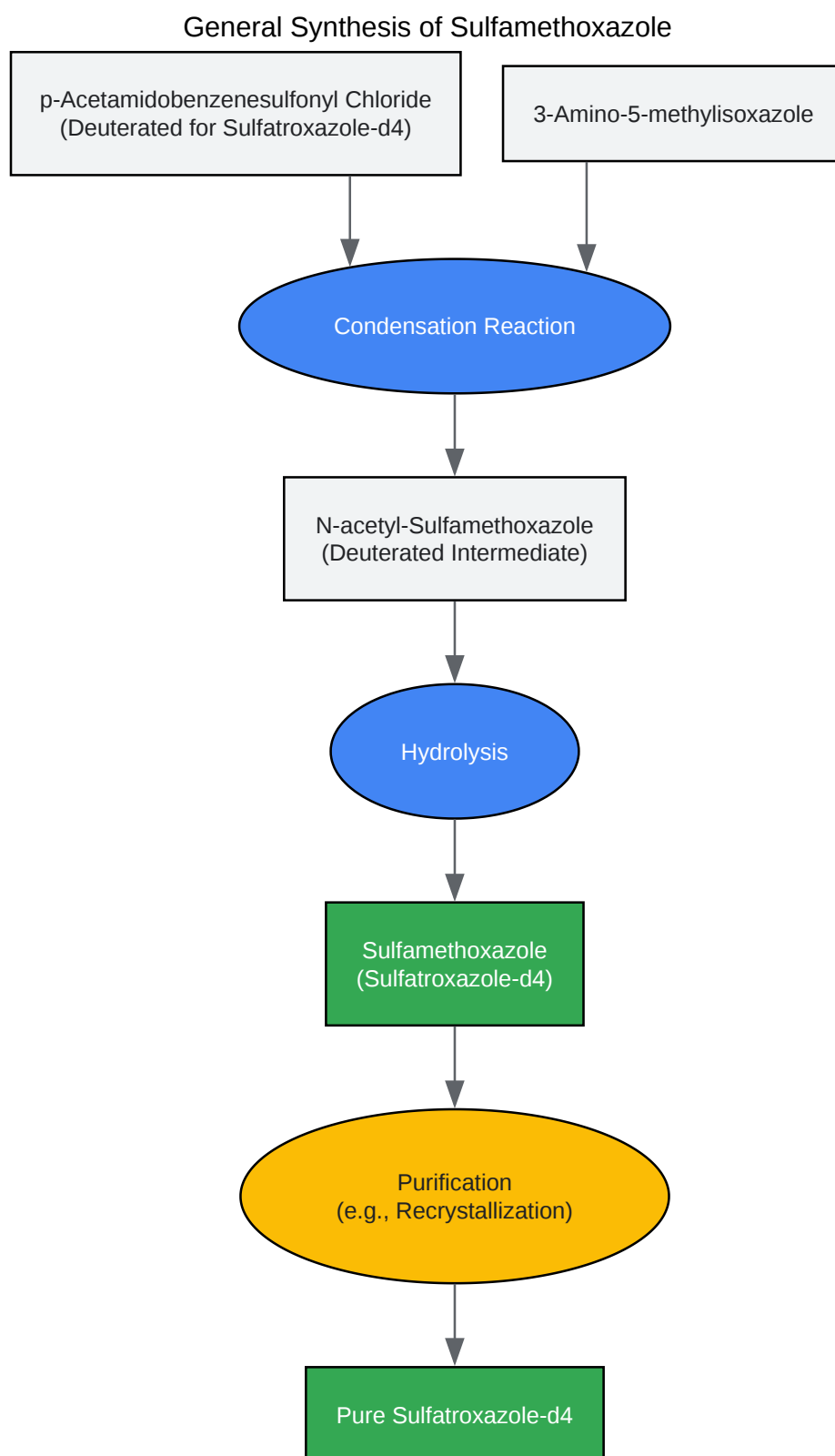
Caption: Inhibition of bacterial dihydropteroate synthase by Sulfamethoxazole.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Sulfatroxazole-d4** are not readily available in the public domain. However, based on established methods for sulfamethoxazole and its derivatives, the following sections outline the principles and typical procedures.

Synthesis

The synthesis of **Sulfatroxazole-d4** would likely follow a similar pathway to that of unlabeled sulfamethoxazole, utilizing a deuterated starting material. The general synthesis of sulfamethoxazole involves the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the hydrolysis of the acetamido group. For the deuterated analog, deuterated p-acetamidobenzenesulfonyl chloride would be required.



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Caption: A logical workflow for the synthesis of **Sulfatroxazole-d4**.

Analytical Methodologies

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of sulfamethoxazole in various matrices, and **Sulfatroxazole-d4** is an excellent internal standard for this purpose.

- **Sample Preparation:** A protein precipitation step is commonly employed for biological samples. This typically involves adding a solvent like acetonitrile to the sample, followed by vortexing and centrifugation to remove precipitated proteins.
- **Chromatographic Separation:** A C18 or similar reversed-phase column is typically used. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer, often with electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte (sulfamethoxazole) and the internal standard (**Sulfatroxazole-d4**).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used for the identification and characterization of **Sulfatroxazole-d4**.

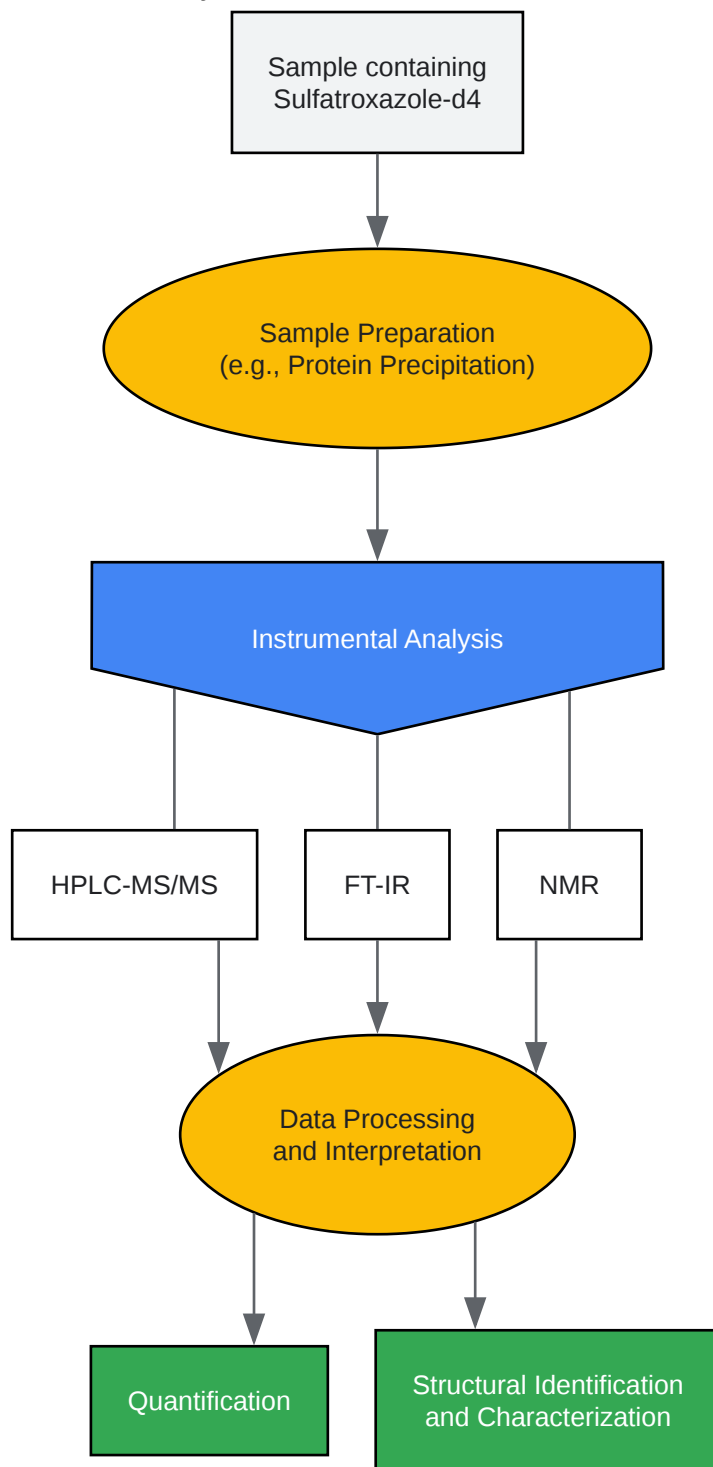
- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.
- **Data Acquisition:** Spectra are typically collected over a range of 4000 to 400 cm^{-1} .
- **Analysis:** The resulting spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The C-D stretching vibrations on the aromatic ring would be a key distinguishing feature compared to the unlabeled compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

- **Sample Preparation:** The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6).
- **Data Acquisition:** Both 1H and ^{13}C NMR spectra would be acquired.
- **Analysis:** The 1H NMR spectrum of **Sulfatroxazole- d_4** would be significantly different from that of sulfamethoxazole, with the absence of signals corresponding to the aromatic protons. The ^{13}C NMR spectrum would also show characteristic shifts for the deuterated carbons.

General Analytical Workflow for Sulfatroxazole-d4



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Caption: A typical workflow for the analysis of **Sulfatroxazole-d4**.

Conclusion

Sulfatroxazole-d4 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its chemical properties, mirroring those of sulfamethoxazole with the key difference of isotopic labeling, make it an ideal internal standard for accurate and precise quantification. While specific experimental data for the deuterated compound is limited, the well-established methodologies for its non-deuterated counterpart provide a solid foundation for its synthesis and analysis. This guide provides a foundational understanding for professionals working with this important analytical standard.

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